1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid
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Overview
Description
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid is a chemical compound with the molecular formula C11H9BrN2O2 and a molecular weight of 281.11 g/mol . It is characterized by the presence of a bromine atom, a cyano group, and an azetidine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid typically involves multi-step organic reactions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity . Industrial production methods may involve large-scale batch processes with stringent control over reaction parameters to maintain consistency and quality .
Chemical Reactions Analysis
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid involves its interaction with specific molecular targets. The bromine and cyano groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity . The azetidine ring contributes to the compound’s stability and reactivity, facilitating its biological effects .
Comparison with Similar Compounds
1-(4-Bromo-2-cyanophenyl)azetidine-3-carboxylic acid can be compared with other similar compounds, such as:
1-(4-Chloro-2-cyanophenyl)azetidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
1-(4-Fluoro-2-cyanophenyl)azetidine-3-carboxylic acid: Contains a fluorine atom instead of bromine.
1-(4-Iodo-2-cyanophenyl)azetidine-3-carboxylic acid: Features an iodine atom in place of bromine.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-(4-bromo-2-cyanophenyl)azetidine-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c12-9-1-2-10(7(3-9)4-13)14-5-8(6-14)11(15)16/h1-3,8H,5-6H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFANZUNIALHTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=C(C=C(C=C2)Br)C#N)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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